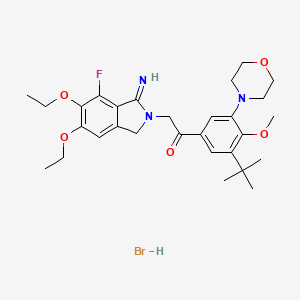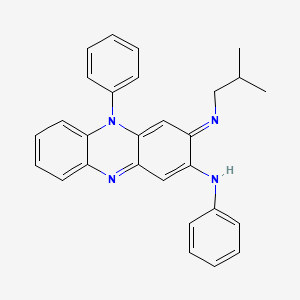
Aureobasidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans R106 . It is known for its potent antifungal properties, particularly against Saccharomyces cerevisiae, by inhibiting the enzyme inositol phosphorylceramide synthase . This enzyme is essential for the synthesis of complex sphingolipids, which are crucial components of the fungal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin A was first achieved using PyBroP as a coupling reagent . The synthetic cyclized product was found to be identical to the natural antibiotic in all respects . The synthesis involves the formation of a cyclic depsipeptide structure, which includes several N-methylamino acids .
Industrial Production Methods: this compound is produced industrially through the fermentation of Aureobasidium pullulans . The optimal fermentation conditions include an inoculum size of 6.8% (v/v), a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7 . Under these conditions, the yield of this compound can reach up to 920 mg/L .
Chemical Reactions Analysis
Types of Reactions: Aureobasidin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The synthesis of this compound primarily involves the use of PyBroP as a coupling reagent . Other reagents and conditions used in its synthesis include N-methylamino acids and specific reaction conditions to achieve the cyclic depsipeptide structure .
Major Products Formed: The major product formed from the synthesis of this compound is the cyclic depsipeptide itself, which exhibits potent antifungal activity .
Scientific Research Applications
Aureobasidin A has a wide range of scientific research applications:
Mechanism of Action
Aureobasidin A exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the normal assembly of the fungal cell membrane, leading to cell death . The compound also causes aberrant actin assembly, further inhibiting the normal budding process in fungi .
Comparison with Similar Compounds
Myriocin: Inhibits serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Miconazole: Inhibits lanosterol 14-alpha-demethylase, an enzyme involved in ergosterol biosynthesis.
Uniqueness of Aureobasidin A: this compound is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a potent antifungal agent with a distinct mechanism of action compared to other antifungal compounds .
Properties
CAS No. |
127785-64-2 |
|---|---|
Molecular Formula |
C60H92N8O11 |
Molecular Weight |
1101.4 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15R,18S,21S,24R)-3,6-dibenzyl-12,24-bis[(2R)-butan-2-yl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44?,45+,46-,47+,48+,49-,50+/m1/s1 |
InChI Key |
RLMLFADXHJLPSQ-ZXLIRXFMSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Basifungin; Aureobasidin A; LY 295337; LY295337; NK 204 R106-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)

